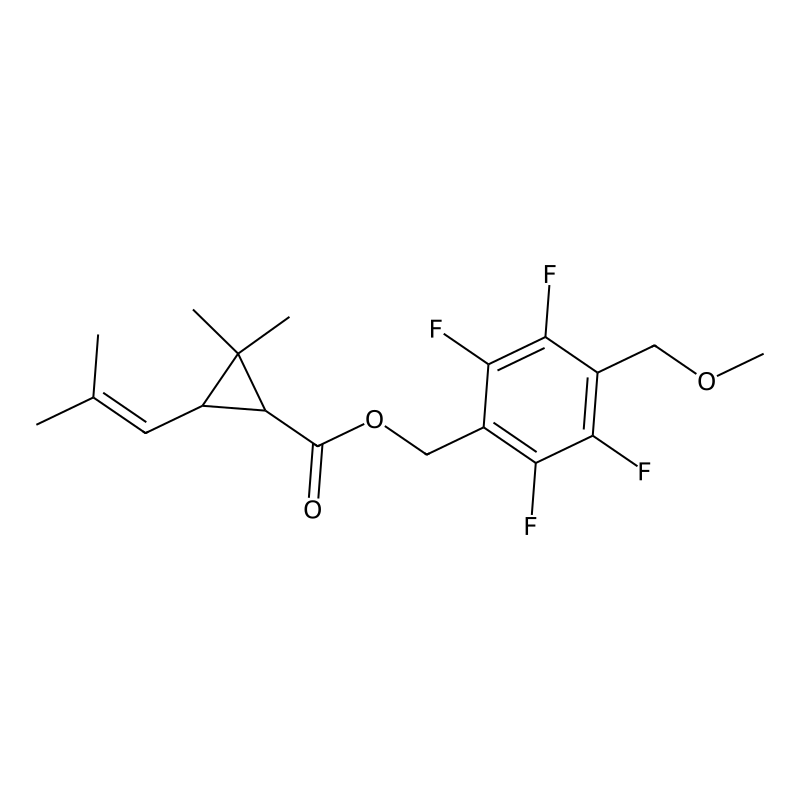Dimefluthrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Insecticide Activity
Dimefluthrin is primarily studied and used in scientific research due to its potent insecticidal properties. It acts by disrupting the nervous system of insects, specifically targeting sodium channels in their nerve cells. This disrupts the transmission of nerve impulses, leading to paralysis and death of the insect [].
Research has demonstrated its effectiveness against a broad spectrum of insects, including cockroaches, termites, mosquitoes, flies, and bed bugs []. This has made it a valuable tool for scientists studying insect behavior, ecology, and population dynamics.
Mode of Action Studies
Scientific research also uses Dimefluthrin to understand the specific mechanisms by which it exerts its insecticidal effects. Studies have focused on its interaction with sodium channels, its impact on nerve impulse transmission, and its potential for developing resistance in insect populations [].
Dimefluthrin is a synthetic pyrethroid insecticide, notable for its effectiveness against a variety of pests, particularly mosquitoes. It is characterized by its chemical structure, which includes a 2,3,5,6-tetrafluoro-4-methoxymethyl group. The compound is recognized for its rapid knockdown effect and residual activity, making it a preferred choice in mosquito control products such as coils and sprays .
Dimefluthrin acts as a neurotoxin in insects. While the detailed mechanism is not fully elucidated, it's believed to target voltage-gated sodium channels in insect nerve cells. These channels are crucial for nerve impulse transmission. By interfering with their function, Dimefluthrin disrupts nerve signaling, leading to paralysis and death of the insect [].
The synthesis of dimefluthrin typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Fluorinated Aromatic Ring: This involves introducing fluorine atoms into the aromatic system.
- Methoxymethylation: The introduction of the methoxymethyl group enhances insecticidal activity.
- Cyclopropanecarboxylate Formation: This step is crucial for achieving the desired structural configuration that contributes to its biological activity.
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
Dimefluthrin is primarily used in pest control formulations aimed at managing mosquito populations. Its applications include:
- Mosquito Coils: Dimefluthrin is commonly found in mosquito coils, providing prolonged protection against biting insects.
- Aerosol Sprays: It is also used in aerosol formulations for indoor and outdoor pest control.
- Agricultural Use: Although primarily targeted at urban pest control, research is ongoing into its potential agricultural applications against various crop pests .
Research on dimefluthrin has highlighted several interactions with biological systems:
- Toxicological Studies: These studies indicate that prolonged exposure may lead to oxidative stress and cellular apoptosis in non-target species .
- Synergistic Effects: When combined with other insecticides or chemical agents, dimefluthrin may exhibit enhanced efficacy or altered toxicity profiles.
- Environmental Impact: Studies have shown that dimefluthrin can affect non-target aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential .
Dimefluthrin shares structural similarities with other pyrethroids but stands out due to its unique fluorinated structure and methoxymethyl group. Here are some similar compounds:
| Compound Name | Chemical Structure Highlights | Unique Features |
|---|---|---|
| Metofluthrin | Contains a similar fluorinated ring | Higher stability under various conditions |
| Esbiothrin | Lacks methoxymethyl group | More effective against specific insects |
| Allethrin | Older generation pyrethroid | Less effective compared to newer compounds like dimefluthrin |
Dimefluthrin's unique combination of structural elements contributes to its superior insecticidal activity and faster knockdown effect compared to these similar compounds .







